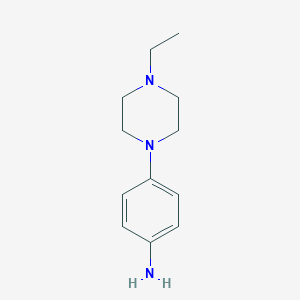

4-(4-Ethylpiperazin-1-yl)aniline

説明

特性

IUPAC Name |

4-(4-ethylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPUOYACJXZYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359078 | |

| Record name | 4-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115619-01-7 | |

| Record name | 4-(4-Ethyl-1-piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115619-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-(4-Ethylpiperazin-1-yl)aniline, a compound of interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound, also known by its CAS Number 115619-01-7, is an aromatic amine featuring a piperazine moiety.[1] Its structural characteristics make it a valuable building block in the synthesis of pharmacologically active molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N₃ | PubChem[1] |

| Molecular Weight | 205.30 g/mol | PubChem[1] |

| CAS Number | 115619-01-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Melting Point | 76-78 °C | ChemicalBook |

| Boiling Point (Predicted) | 364.4 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.065 ± 0.06 g/cm³ | ChemicalBook |

| Topological Polar Surface Area | 32.5 Ų | PubChem[1] |

| XLogP3 (Computed) | 1.5 | PubChem[1] |

| SMILES | CCN1CCN(CC1)C2=CC=C(C=C2)N | PubChem[1] |

| InChIKey | KEPUOYACJXZYTQ-UHFFFAOYSA-N | PubChem[1] |

Solubility and Stability

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, spectral data for the closely related analogue, 4-(4-Methylpiperazin-1-yl)aniline , is available and can serve as a reference for structural confirmation.[2] For definitive characterization, it is recommended to acquire 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra for the specific compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the catalytic reduction of its nitro precursor, 1-ethyl-4-(4-nitrophenyl)piperazine.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1-Ethyl-4-(4-nitrophenyl)piperazine

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (EtOH)

-

Hydrogen (H₂) gas

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (1 equivalent) in ethanol in a reaction vessel suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution (a typical catalytic amount is ~2.5-5% by weight of the starting material).

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 9 hours.[3]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtering the reaction mixture through a pad of diatomaceous earth.

-

Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude 4-(4-ethyl-1-piperazinyl)aniline.

Purification Protocol

Further purification of the crude product is typically achieved by column chromatography.

Materials:

-

Silica gel (200-300 mesh)

-

Solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol)

-

Glass column and other standard chromatography equipment

Procedure:

-

Prepare a silica gel slurry in the initial, low-polarity eluent and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Biological Relevance and Drug Development

The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of phenylpiperazine are investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[4]

Interaction with Cytochrome P450 3A4 (CYP3A4)

This compound (ligand ID: VYU) has been identified as a ligand in the crystal structure of Cytochrome P450 3A4 (CYP3A4) (PDB ID: 7FN9).[1] CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative metabolism of a vast number of pharmaceuticals.

The interaction of small molecules with CYP3A4 is of paramount importance in drug development for several reasons:

-

Metabolic Stability: The rate at which a compound is metabolized by CYP3A4 influences its pharmacokinetic profile, including its half-life and bioavailability.

-

Drug-Drug Interactions: Inhibition or induction of CYP3A4 by one drug can alter the metabolism of co-administered drugs, potentially leading to toxicity or loss of efficacy.

-

Pharmacoenhancement: Intentional inhibition of CYP3A4 is a strategy used to "boost" the concentration of other drugs, as seen with ritonavir in HIV therapy.

The determination of the crystal structure of CYP3A4 in complex with this compound provides a detailed, atomic-level view of how this chemical scaffold binds to the active site of the enzyme. This information is invaluable for the rational design of new drug candidates with optimized metabolic profiles or for developing specific CYP3A4 inhibitors.

Role in Drug Metabolism Pathway

The workflow below illustrates the central role of CYP3A4 in Phase I drug metabolism, the process in which this compound is involved as a ligand.

Caption: Role of CYP3A4 in Drug Metabolism and Ligand Interaction.

Safety and Handling

This compound is classified as harmful and an irritant.[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.

-

Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.

In case of exposure, follow standard first-aid procedures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention in all cases of significant exposure.

Conclusion

This compound is a compound with significant relevance to the field of drug development, primarily due to its interaction with the key metabolic enzyme CYP3A4. The availability of its crystal structure in complex with this enzyme provides a powerful tool for designing molecules with tailored pharmacokinetic properties. The synthesis protocol outlined, based on the reduction of a nitro-precursor, offers a reliable route to access this valuable research chemical. As with any active chemical agent, appropriate safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Ethylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring an aniline moiety linked to an ethylpiperazine group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and explores its potential role in cellular signaling pathways, particularly in the context of kinase inhibition.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Data Type | Source(s) |

| Chemical Structure |  | - | [1] |

| Molecular Formula | C₁₂H₁₉N₃ | Experimental | [1][2] |

| Molecular Weight | 205.30 g/mol | Calculated | [1] |

| CAS Number | 115619-01-7 | - | [1][2] |

| Melting Point | 73-75 °C | Experimental | [3] |

| Boiling Point | 364.4 ± 37.0 °C | Predicted | [3] |

| Density | 1.065 ± 0.06 g/cm³ | Predicted | [3] |

| logP (XLogP3) | 1.5 | Predicted | [1] |

| pKa | Not available | - | - |

| Water Solubility | Soluble in common organic solvents | Qualitative | [4] |

| Appearance | Yellow or gray to black solid | Experimental | [4] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. While specific experimental details for this compound are not extensively published, this section outlines general and widely accepted protocols for key measurements.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-aromatic precursor.[5]

General Procedure:

-

Dissolution: 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) is dissolved in ethanol (50 mL).

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst (0.2 g) is added to the solution.

-

Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 9 hours.

-

Work-up: Upon completion, the catalyst is removed by filtration through diatomaceous earth.

-

Isolation: The filtrate is concentrated under high vacuum to yield the final product, 4-(4-ethyl-1-piperazinyl)aniline.[5]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Potential Role in Signaling Pathways and Drug Development

The piperazine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[6][7] Derivatives of this compound and structurally similar compounds have been identified as key intermediates in the synthesis of various therapeutic agents, particularly kinase inhibitors.[4][8]

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases such as cancer.[8] The piperazine moiety can play a significant role in the binding of inhibitors to the ATP-binding site of kinases, thereby modulating their activity. The structural features of this compound, with its reactive aniline nitrogen and the versatile piperazine ring, make it an attractive starting point for the development of novel kinase inhibitors.[6][9]

While direct evidence of this compound's involvement in specific signaling pathways is not yet prevalent in the literature, its utility in the synthesis of compounds targeting kinases suggests its potential to indirectly influence pathways such as:

-

Growth Factor Receptor Signaling: Many kinase inhibitors target receptors like EGFR, VEGFR, and PDGFR, which are central to cell proliferation and angiogenesis.

-

Intracellular Signaling Cascades: Pathways involving kinases like CDKs are critical for cell cycle regulation and are common targets for anticancer drugs.[10]

Logical Relationship in Kinase Inhibitor Development

Caption: Logical workflow from scaffold to potential drug candidate.

Conclusion

This compound is a compound with a well-defined set of core physicochemical properties and established synthetic routes. While further experimental determination of properties such as pKa and logP would be beneficial, its primary value lies in its role as a versatile building block in medicinal chemistry. Its structural similarity to known kinase inhibitor scaffolds positions it as a compound of high interest for the development of novel therapeutics targeting a range of cellular signaling pathways. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this compound in their drug discovery and development endeavors.

References

- 1. This compound | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sandoopharma.com [sandoopharma.com]

- 3. echemi.com [echemi.com]

- 4. leapchem.com [leapchem.com]

- 5. 4-(4-Ethylpiperazin-1-ly)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline (CAS Number: 115619-01-7)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 4-(4-Ethylpiperazin-1-yl)aniline, a key chemical intermediate in contemporary drug discovery and development. This document provides detailed information on its physicochemical properties, synthesis, and its significant role as a scaffold in the generation of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 115619-01-7 | [1] |

| Molecular Formula | C₁₂H₁₉N₃ | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not specified |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in searched resources. |

| ¹³C NMR | Data not available in searched resources. |

| Mass Spectrometry | Data not available in searched resources. |

| Infrared (IR) | Data not available in searched resources. |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its use as a building block in medicinal chemistry. A general and a more detailed experimental protocol are provided below.

General Synthesis Workflow

The most common synthetic route to this compound involves a two-step process: the N-arylation of 1-ethylpiperazine followed by the reduction of the nitro group to an aniline.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the reduction of the nitro-intermediate to the final aniline product.

Reaction: Reduction of 1-Ethyl-4-(4-nitrophenyl)piperazine

Materials:

-

1-Ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol)

-

Ethanol (50 mL)

-

10% Palladium on carbon (Pd/C) catalyst (0.2 g)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) in ethanol (50 mL) in a suitable reaction vessel.

-

Add the 10% Pd/C catalyst (0.2 g) to the solution.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 9 hours.[2]

-

Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, remove the catalyst by filtration through a pad of diatomaceous earth.[2]

-

Concentrate the filtrate under high vacuum to yield the target product, this compound.[2]

Purification and Characterization:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Targeting the BCR-ABL Signaling Pathway

This compound is a crucial structural motif in the development of potent kinase inhibitors, particularly those targeting the aberrant BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).

The BCR-ABL Signaling Pathway

The constitutive kinase activity of the BCR-ABL oncoprotein drives the proliferation and survival of CML cells through the activation of multiple downstream signaling cascades. Key pathways include the RAS/MAPK and PI3K/AKT pathways.

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition.

Role as a Pharmacophore

The this compound moiety serves as a critical pharmacophore in the design of BCR-ABL inhibitors. It often occupies the solvent-exposed region of the kinase's ATP-binding pocket, contributing to both the potency and the pharmacokinetic properties of the inhibitor.

Advanced Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for ABL1

To assess the inhibitory potential of compounds derived from this compound, a robust and high-throughput assay is required. The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the affinity of an inhibitor for a kinase.

Assay Principle

This assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the ABL1 kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high FRET signal. An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.[3][4][5]

Caption: Principle of the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol

Materials:

-

ABL1 Kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

LanthaScreen® Kinase Tracer

-

Test inhibitor (derived from this compound) serially diluted in DMSO

-

Kinase Buffer A (5X)

-

384-well assay plate

Procedure:

-

Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with deionized water.

-

Prepare Reagents at 3X Final Concentration:

-

Test Compound: Prepare a 3X serial dilution of the test compound in 1X Kinase Buffer.

-

Kinase/Antibody Mixture: Prepare a 3X solution of ABL1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer. The optimal concentrations should be determined as per the manufacturer's guidelines, but a typical starting point is 15 nM kinase and 6 nM antibody.[3]

-

Tracer Solution: Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer. The concentration will be specific to the tracer being used.

-

-

Assay Assembly:

-

Add 5 µL of the 3X test compound dilution to the wells of the 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

Data Analysis:

-

Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

This in-depth technical guide provides a comprehensive resource for understanding the synthesis, properties, and application of this compound in the context of modern drug discovery. The detailed protocols and pathway diagrams are intended to facilitate its use in the development of novel therapeutics.

References

- 1. This compound | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Ethylpiperazin-1-ly)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Structure and Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(4-Ethylpiperazin-1-yl)aniline. The document details established synthetic protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Properties

This compound is an organic compound featuring a central aniline ring substituted with an ethylpiperazine moiety at the para-position. This structure is a common scaffold in medicinal chemistry.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 115619-01-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₉N₃ | --INVALID-LINK-- |

| Molecular Weight | 205.30 g/mol | --INVALID-LINK-- |

| Melting Point | 76-78 °C | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Solubility | Data not available | - |

Table 2: Predicted and Representative Spectroscopic Data

| Spectroscopy | Predicted/Representative Data |

| ¹H NMR | Expected signals for aromatic protons (approx. 6.7-7.0 ppm), piperazine ring protons (approx. 2.6-3.2 ppm), ethyl group protons (quartet approx. 2.4 ppm, triplet approx. 1.1 ppm), and amine protons (broad singlet). |

| ¹³C NMR | Expected signals for aromatic carbons (approx. 115-150 ppm), piperazine ring carbons (approx. 45-55 ppm), and ethyl group carbons (approx. 12 and 52 ppm). |

| IR (Infrared) | Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-N stretching. |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 205.16. |

Synthesis of this compound

The primary and most direct synthesis of this compound involves the reduction of its nitro precursor, 1-ethyl-4-(4-nitrophenyl)piperazine. An alternative theoretical approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Synthesis via Catalytic Hydrogenation (Primary Route)

This method involves the reduction of the nitro group of 1-ethyl-4-(4-nitrophenyl)piperazine to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Reaction Scheme:

1-ethyl-4-(4-nitrophenyl)piperazine + H₂ --(Pd/C)--> this compound

Experimental Protocol:

Materials:

-

1-ethyl-4-(4-nitrophenyl)piperazine

-

Ethanol (or Methanol)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (e.g., 7.5 mmol) in ethanol (e.g., 50 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 0.2 g) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure or higher, up to 5 MPa for analogous reactions).

-

Stir the reaction mixture vigorously at room temperature (or up to 60°C for analogous reactions) for a designated period (e.g., 9 hours or until reaction completion is confirmed by TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of diatomaceous earth.

-

Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or column chromatography.

Table 3: Quantitative Data for Catalytic Hydrogenation

| Parameter | Value | Notes |

| Typical Yield | >90% | Based on analogous reactions. |

| Purity | High | Typically requires minimal purification after filtration of the catalyst. |

| Reaction Time | 1-9 hours | Dependent on temperature, pressure, and catalyst loading. |

| Temperature | Room Temperature - 60°C | Milder conditions are generally preferred. |

| Pressure | Atmospheric - 5 MPa | Higher pressure can accelerate the reaction. |

Synthesis Workflow Diagram:

Alternative Synthesis: Buchwald-Hartwig Amination

A plausible alternative for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of 1-ethylpiperazine with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-chloroaniline).

Reaction Scheme:

1-ethylpiperazine + 4-bromoaniline --(Pd catalyst, Ligand, Base)--> this compound

Experimental Protocol (General):

Materials:

-

1-ethylpiperazine

-

4-bromoaniline (or other 4-haloaniline)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

-

Add the 4-haloaniline and 1-ethylpiperazine to the flask.

-

Add the anhydrous solvent.

-

Degas the reaction mixture.

-

Heat the mixture to the appropriate temperature (typically 80-120°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Table 4: Representative Quantitative Data for Buchwald-Hartwig Amination

| Parameter | Value | Notes |

| Typical Yield | 60-95% | Highly dependent on catalyst, ligand, and substrate. |

| Purity | Variable | Requires chromatographic purification. |

| Reaction Time | 4-24 hours | Dependent on reaction conditions. |

| Temperature | 80-120°C | Higher temperatures are often required for less reactive halides. |

Logical Relationship Diagram for Synthesis Routes:

Conclusion

This technical guide has detailed the structure, properties, and synthesis of this compound. The primary synthetic route via catalytic hydrogenation of the corresponding nitro compound is efficient and high-yielding. An alternative route using Buchwald-Hartwig amination offers a versatile, albeit potentially more complex, approach. The provided experimental protocols and quantitative data serve as a practical resource for the synthesis and characterization of this important chemical entity in research and development settings.

References

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-(4-Ethylpiperazin-1-yl)aniline, a compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₉N₃ | [1][2] |

| Molecular Weight | 205.30 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 115619-01-7 | [2][3] |

| Melting Point | 76-78 °C | [3] |

Experimental Protocols

A crucial aspect of working with any chemical compound is understanding its synthesis and methods for characterization. The following sections detail a common synthetic route and analytical techniques applicable to this compound.

A general and widely used method for the synthesis of this compound involves the reduction of a nitroaromatic precursor.[4]

General Procedure:

-

Dissolution: 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) is dissolved in ethanol (50 mL).

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst (0.2 g) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 9 hours.

-

Work-up: Following the completion of the reaction, the catalyst is typically removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.

A visual representation of this experimental workflow is provided in the diagram below.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of aniline derivatives.[5] For piperazine-containing compounds that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, allowing for detection at low levels using standard HPLC-UV instrumentation.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the compound. While the specific spectral data for this compound is noted to be available in spectral databases, it was not directly provided in the search results.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Mandatory Visualizations

To aid in the understanding of the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for this compound.

Biological Context and Potential Applications

While no specific signaling pathways for this compound have been detailed, derivatives of closely related compounds, such as 4-(4-methylpiperazin-1-yl)aniline, have been investigated for their potential in cancer therapy through the stabilization of c-MYC G-quadruplex DNA.[7] Furthermore, other complex molecules incorporating a piperazine moiety have been synthesized and evaluated for their anti-tubercular activity.[8] These findings suggest that the this compound scaffold may serve as a valuable building block in the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound.

References

- 1. This compound | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sandoopharma.com [sandoopharma.com]

- 3. 115619-01-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 4-(4-Ethylpiperazin-1-ly)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[<i>d</i>]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one analogues as novel anti-tubercular agents - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Ethylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a chemical compound featuring a substituted aniline ring linked to an ethylpiperazine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for pharmaceutical development, including formulation, storage, and in vivo performance.

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for assessing the solubility and stability of this compound. The information is intended to support researchers in understanding and evaluating this compound for potential therapeutic applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N₃ | PubChem[1] |

| Molecular Weight | 205.30 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | 73-75 °C | Echemi[2] |

| Boiling Point (Predicted) | 364.4 ± 37.0 °C | Echemi[2] |

| Density (Predicted) | 1.065 ± 0.06 g/cm³ | Echemi[2] |

| pKa (Predicted) | 7.65 ± 0.10 | ChemicalBook[3] |

| LogP (Predicted) | 1.5 | PubChem[1] |

Solubility Profile

Table 3.1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale / Comments |

| Water (pH 7.4) | Low | The hydrophobic aniline and ethyl groups likely limit aqueous solubility at physiological pH. |

| 0.1 N HCl (pH 1.2) | Moderate to High | Protonation of the piperazine and aniline nitrogens should significantly increase aqueous solubility. |

| Phosphate Buffered Saline (PBS) | Low to Moderate | Solubility will be pH-dependent within the buffer range. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for organic compounds. |

| Methanol | Soluble | A polar protic solvent, likely to dissolve the compound. |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. |

| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography. |

| Chloroform | Slightly Soluble | A less polar organic solvent. |

Stability Profile

The chemical stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life.[6] Potential degradation pathways for this compound include hydrolysis, oxidation, and photodegradation. The aniline moiety can be susceptible to oxidation, while the overall molecule may be sensitive to light.[7]

Table 4.1: Stability Profile of this compound

| Stability Type | Condition | Expected Stability | Potential Degradation Products |

| Hydrolytic | Acidic (pH 1-3), Neutral (pH 6-8), Basic (pH 9-12) | Likely stable at neutral pH. Potential for degradation at extreme pH and elevated temperatures. | Ring-opened products, products of N-dealkylation. |

| Oxidative | Exposure to oxidizing agents (e.g., H₂O₂) | Susceptible to oxidation, particularly at the aniline nitrogen. | N-oxides, hydroxylamines, and polymeric impurities.[7] |

| Photostability | Exposure to UV/Vis light (ICH Q1B conditions) | Potentially photolabile due to the aromatic amine chromophore. | Colored degradants, oxidative products. |

| Thermal | Elevated temperatures (e.g., 40-80°C) | Generally stable at room temperature. Degradation may occur at elevated temperatures. | N-formylpiperazine, and other products from ring cleavage have been observed for piperazine itself at high temperatures.[8][9][10] |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[11]

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle.

-

Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: Calculate the solubility in the original solvent by applying the dilution factor.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery.[14]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[15][16]

-

Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well.

-

Incubation and Precipitation: Mix and incubate the plate at room temperature for a defined period (e.g., 1-2 hours). Precipitation will occur in wells where the solubility is exceeded.

-

Analysis: The amount of precipitate can be measured by nephelometry (light scattering). Alternatively, the plate can be filtered, and the concentration of the compound remaining in the solution can be quantified by UV spectroscopy or LC-MS/MS.[15][17][18]

Stability Indicating Method (SIM) Development using HPLC

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[19][20][21]

-

Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18) and a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Forced Degradation: Subject the compound to forced degradation conditions (acidic and basic hydrolysis, oxidation, heat, and light) to generate degradation products.[2][22][23][24] The goal is to achieve 5-20% degradation of the active substance.[22]

-

Method Optimization: Analyze the stressed samples by HPLC. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Hydrolytic Stability Study (Following OECD 111 Guideline)

This study evaluates the rate of hydrolysis as a function of pH.[25][26][27][28][29]

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of this compound to each buffer solution. Incubate the solutions in the dark at a constant temperature (a preliminary test is often run at 50°C).

-

Sampling: At various time points, withdraw aliquots from each solution.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and any major degradation products.

-

Kinetics: Determine the rate of hydrolysis and the half-life of the compound at each pH.

Photostability Study (Following ICH Q1B Guideline)

This study assesses the impact of light on the stability of the compound.[30][31][32][33][34]

-

Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (combining visible and UV light). The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Analysis: After exposure, compare the exposed sample to the dark control. Analyze both samples for any physical changes (e.g., color) and for chemical degradation using the stability-indicating HPLC method.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for solubility and stability testing.

Logical Flow for Forced Degradation Studies

Caption: Forced degradation study design.

Conclusion

While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a robust framework for its characterization. Based on its chemical structure, the compound is anticipated to have pH-dependent aqueous solubility and may be susceptible to oxidative and photolytic degradation. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary solubility and stability data to support further drug development efforts. The generation of such data is a critical step in assessing the pharmaceutical potential of this compound and enabling the design of stable and effective drug products.

References

- 1. This compound | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS#: 70261-82-4 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]

- 6. isaacpub.org [isaacpub.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. enamine.net [enamine.net]

- 19. jddtonline.info [jddtonline.info]

- 20. ijpsr.com [ijpsr.com]

- 21. ijtsrd.com [ijtsrd.com]

- 22. researchgate.net [researchgate.net]

- 23. ijrpp.com [ijrpp.com]

- 24. acdlabs.com [acdlabs.com]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 30. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 31. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 33. q1scientific.com [q1scientific.com]

- 34. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to the Safety and Hazards of 4-(4-Ethylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | 4-(4-ethylpiperazin-1-yl)aniline |

| CAS Number | 115619-01-7 |

| Molecular Formula | C12H19N3 |

| Molecular Weight | 205.30 g/mol [1] |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Flash Point | No data available |

| Solubility | No data available |

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards. It is important to note that this classification may be based on data from structurally similar compounds.

GHS Hazard Classification [1][2]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements (H-Statements) [1][2]

| Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

GHS Pictograms:

Toxicological Data

There is a notable absence of publicly available, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound. The "Harmful" classification (Category 4) suggests an LD50 value in the range of 300-2000 mg/kg for oral toxicity, 1000-2000 mg/kg for dermal toxicity, and an LC50 for inhalation of dusts/mists between 1-5 mg/L. However, these are estimations based on the GHS criteria and not experimentally determined values for this specific substance.

Experimental Protocols for Hazard Assessment

The following sections detail the standardized methodologies that would be employed to determine the toxicological and flammability properties of a substance like this compound.

Acute Toxicity Testing

A tiered approach is generally recommended to minimize animal testing. This often starts with in vitro and in silico methods before proceeding to in vivo studies if necessary.

Workflow for Acute Toxicity Assessment

-

Acute Oral, Dermal, and Inhalation Toxicity: These studies are typically conducted according to OECD (Organisation for Economic Co-operation and Development) guidelines. For instance, OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) involves a stepwise procedure with a small number of animals.

Skin and Eye Irritation/Corrosion Testing

-

Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of a rabbit for a set period (e.g., 4 hours) and observing for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[3][4] A sequential testing strategy is often employed, starting with in vitro methods to reduce animal usage.[3][4]

-

Eye Irritation/Corrosion (OECD 405): A single dose of the substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control.[2][5][6] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[2][5][6] The use of analgesics and anesthetics is recommended to minimize animal distress.[2] In vitro alternatives, such as those using reconstructed human cornea-like epithelium (RhCE) models (OECD 496), are increasingly used to reduce or replace animal testing.[7]

Logical Flow for Skin and Eye Hazard Identification

Flammability Testing

-

Flash Point: Standard methods to determine the flash point of a liquid include the Pensky-Martens closed-cup tester (ASTM D93) and the Tag closed-cup tester (ASTM D56).[8][9] These tests determine the lowest temperature at which vapors of the material will ignite with an ignition source.[8]

-

Autoignition Temperature: This is determined using methods like ASTM E659, which identifies the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.[8]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazard classifications, the following precautions are recommended when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[10]

-

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10]

-

Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up or absorb the spill with inert material and place it in a suitable, closed container for disposal. Prevent entry into waterways, sewers, basements, or confined areas.[10]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: No specific data available, but generally, avoid heat, flames, and sparks for organic compounds.

-

Incompatible Materials: No specific data available, but likely incompatible with strong oxidizing agents, which is typical for aniline derivatives.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. The material may be sent to a licensed chemical destruction facility. Do not allow it to enter the sewer system.[10]

Conclusion

This compound is a chemical that should be handled with care due to its classification as harmful if swallowed, inhaled, or in contact with skin, and as an irritant to the skin, eyes, and respiratory system. While specific quantitative safety data is lacking in publicly accessible literature, adherence to the general safety protocols for aromatic amines and the use of appropriate personal protective equipment are essential to mitigate risks. Further experimental testing, following established OECD and other international guidelines, would be necessary to fully characterize its toxicological and physical hazard profile.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data as of the date of publication. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Users should consult the most current SDS from their supplier and conduct their own risk assessments before handling this chemical.

References

- 1. This compound | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. delltech.com [delltech.com]

- 8. Fire Testing & Flammability Testing | VTEC Laboratories [vteclabs.com]

- 9. fauske.com [fauske.com]

- 10. chemicalbook.com [chemicalbook.com]

The Ethylpiperazinyl Aniline Core: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Ethylpiperazinyl Aniline Compounds

For researchers, scientists, and drug development professionals, understanding the lineage and foundational chemistry of key pharmacophores is paramount. The ethylpiperazinyl aniline moiety stands as a quintessential example of a "privileged scaffold" in medicinal chemistry. Its journey from a synthetic curiosity to a central component in a myriad of therapeutic agents, particularly in the realm of neuroscience, is a testament to its remarkable chemical versatility and pharmacological significance. This technical guide provides a comprehensive overview of the discovery and history of ethylpiperazinyl aniline compounds, detailing their synthesis, key experimental protocols, and the signaling pathways they modulate.

From Serendipity to Scaffold: A Historical Perspective

The story of ethylpiperazinyl aniline compounds is intrinsically linked to the broader history of piperazine and its N-aryl derivatives. Piperazine itself was first introduced to medicine not for its now well-known applications, but as a treatment for gout in the early 20th century, a therapeutic endeavor that ultimately proved unsuccessful. The turning point for piperazine came in 1953 with the discovery of its potent anthelmintic properties. This discovery solidified piperazine's place in the pharmacopeia and spurred further investigation into its derivatives.

The development of N-arylpiperazines marked a significant leap forward. Early research into these compounds was driven by the quest for novel antihistamines and antipsychotics. The serendipitous discovery of the antipsychotic activity of chlorpromazine in the 1950s, a phenothiazine derivative, ignited a wave of research into compounds that could modulate central nervous system (CNS) activity.[1][2] This led to the exploration of various heterocyclic scaffolds, including piperazine, for their potential to interact with neurotransmitter receptors.

While pinpointing the exact first synthesis of a simple ethylpiperazinyl aniline compound is challenging, the foundational chemistry for its creation was established through general methods for the synthesis of N-arylpiperazines. One of the earliest and most straightforward methods involves the reaction of an aniline with bis(2-chloroethyl)amine. This reaction provided a versatile route to a wide range of N-arylpiperazines, allowing for the exploration of various substituents on both the aniline ring and the second nitrogen of the piperazine ring.

The ethyl group, in particular, became a common substituent due to its ability to fine-tune the lipophilicity and metabolic stability of the molecule, properties crucial for CNS-acting drugs. The aniline moiety, with its potential for substitution, offered a rich platform for modulating pharmacological activity and target selectivity. This combination of a readily accessible synthetic route and tunable physicochemical properties propelled the ethylpiperazinyl aniline core to the forefront of medicinal chemistry research.

Therapeutic Breakthroughs: The Rise of Arylpiperazine Drugs

The true impact of the ethylpiperazinyl aniline scaffold became evident with the development of a new generation of antipsychotic and antidepressant medications. Many of these drugs, classified as "atypical" antipsychotics, offered improved side-effect profiles compared to their predecessors. Aripiprazole, an atypical antipsychotic approved in 2002, is a prominent example of a drug that, while not a direct ethylpiperazinyl aniline, features a related arylpiperazine core and highlights the success of this structural motif in targeting dopamine and serotonin receptors.[3]

The versatility of the arylpiperazine scaffold extends beyond the CNS. Researchers have explored its potential in a wide array of therapeutic areas, including:

-

Oncology: Arylpiperazine derivatives have been investigated as anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[4]

-

Infectious Diseases: More recently, arylpiperazines have demonstrated broad-spectrum antimicrobial activity, emerging as potential starting points for the development of new antibiotics and antifungal agents.[5]

-

Cardiovascular Disease: N-phenylpiperazine derivatives have been utilized in the development of drugs targeting the cardiovascular system, primarily through their interaction with α1-adrenoceptors.[6]

Core Synthesis and Experimental Protocols

The synthesis of ethylpiperazinyl aniline compounds can be achieved through several established routes. The following sections detail the methodologies for key synthetic steps.

Table 1: Key Synthetic Reactions for Ethylpiperazinyl Aniline Derivatives

| Reaction Name | Description | Key Reagents & Conditions |

| N-Arylation of Piperazine | A fundamental step to create the arylpiperazine core. | Aniline, bis(2-chloroethyl)amine hydrochloride, high-boiling solvent (e.g., diethylene glycol monomethyl ether), heat.[7][8] |

| Buchwald-Hartwig Amination | A modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. | Aryl halide (e.g., 4-bromoaniline), N-ethylpiperazine, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand, base (e.g., NaOtBu), solvent (e.g., toluene). |

| N-Alkylation of Arylpiperazines | Introduction of the ethyl group onto the second nitrogen of the piperazine ring. | N-phenylpiperazine, ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (e.g., acetonitrile).[7] |

| Reduction of a Nitro Group | A common final step if the synthesis starts with a nitroaniline derivative. | 1-ethyl-4-(4-nitrophenyl)piperazine, catalyst (e.g., 10% Pd/C), hydrogen gas, solvent (e.g., ethanol).[9] |

Detailed Experimental Protocol: Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline via Reduction

A representative experimental protocol for the synthesis of the core compound, this compound, involves the reduction of its nitro precursor.

Procedure:

-

Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) in 50 mL of ethanol in a suitable reaction vessel.

-

Add 0.2 g of 10% Palladium on activated carbon (Pd/C) catalyst to the solution.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for approximately 9 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the target product, this compound.[9]

References

- 1. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aripiprazole - Wikipedia [en.wikipedia.org]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 5. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 9. 4-(4-Ethylpiperazin-1-ly)aniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis Protocol for 4-(4-Ethylpiperazin-1-yl)aniline: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 4-(4-Ethylpiperazin-1-yl)aniline, a valuable intermediate in medicinal chemistry and materials science. The primary method outlined is the reduction of a nitro-aromatic precursor, a common and efficient synthetic transformation.

Introduction

This compound is a substituted aniline derivative incorporating an ethylpiperazine moiety. This structural motif is prevalent in a wide range of biologically active compounds. The synthesis of this and related molecules is of significant interest to researchers in drug discovery and development. The protocol described herein is a robust method for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene and N-ethylpiperazine to form the intermediate, 1-ethyl-4-(4-nitrophenyl)piperazine. The subsequent and final step is the reduction of the nitro group to an amine, yielding the target compound.

Experimental Protocol

This protocol details the synthesis of this compound starting from 1-ethyl-4-(4-nitrophenyl)piperazine.

Step 1: Synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine

A related synthesis for a similar compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, starts with the reaction of 2-chloro-1-fluoro-4-nitrobenzene and N-ethylpiperazine in dry N,N-dimethylformamide (DMF) at 90°C for 1 hour.[1] This provides a general procedure that can be adapted for the synthesis of the non-chlorinated intermediate.

Step 2: Synthesis of this compound

The following procedure is a catalytic hydrogenation to reduce the nitro group of the intermediate.

Materials:

-

1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol)

-

Ethanol (50 mL)

-

10% Palladium on carbon (Pd/C) catalyst (0.2 g)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Procedure:

-

Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) in ethanol (50 mL) in a suitable round-bottom flask.[2]

-

Carefully add 10% Pd/C catalyst (0.2 g) to the solution.[2]

-

Seal the flask and flush the system with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 9 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1-ethyl-4-(4-nitrophenyl)piperazine | [2] |

| Product | This compound | |

| Molar Mass | 205.30 g/mol | [3] |

| Molecular Formula | C₁₂H₁₉N₃ | [3] |

| Yield (related compound) | 99% (for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline) | [1] |

Synthesis Workflow

Caption: Synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reduction step involving hydrogen gas should be performed in a well-ventilated fume hood, and appropriate safety measures for handling flammable gases should be in place.

-

Palladium on carbon is flammable and should be handled with care, especially when dry.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.[4]

References

Applications of 4-(4-Ethylpiperazin-1-yl)aniline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a versatile chemical scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a basic ethylpiperazine moiety linked to an aniline core, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. The piperazine ring can improve aqueous solubility and oral bioavailability, while the aniline group serves as a key pharmacophore for interacting with various biological targets. This document provides an overview of the applications of this compound in the development of kinase inhibitors for oncology and neuroprotective agents for neurodegenerative diseases, complete with detailed experimental protocols and quantitative data.

I. Application in Kinase Inhibitor Development

The this compound moiety is a prominent feature in a number of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial regulators of cell growth, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers. The ethylpiperazine group often extends into the solvent-exposed region of the ATP-binding pocket, enhancing binding affinity and modulating pharmacokinetic properties.

Signaling Pathway

Quantitative Data: EGFR and VEGFR-2 Inhibition

The following table summarizes the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives incorporating the this compound scaffold.

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 15a | EGFR | 0.13 | - | [1] |

| VEGFR-2 | 0.56 | - | [1] | |

| 15b | EGFR | 0.15 | - | [1] |

| VEGFR-2 | 1.81 | - | [1] | |

| HT-29 (Antiproliferative) | 5.27 | HT-29 | [1] | |

| MCF-7 (Antiproliferative) | 4.41 | MCF-7 | [1] | |

| H460 (Antiproliferative) | 11.95 | H460 | [1] | |

| 15e | EGFR | 0.69 | - | [1] |

| VEGFR-2 | 0.87 | - | [1] | |

| 14d | BaF3-EGFR L858R/T790M/C797S | 0.75 | BaF3 | [2] |

| BaF3-EGFR 19del/T790M/C797S | 0.09 | BaF3 | [2] |

Experimental Protocols

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives from this compound.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

This compound

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and this compound (1.1 equivalents).

-

Add isopropanol to the flask to dissolve the reactants.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), remove the heat source and allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold isopropanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

This protocol outlines a typical procedure for evaluating the inhibitory activity of synthesized compounds against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and MgCl₂.

-

Add the test compound at various concentrations (serially diluted) to the wells of a 96-well plate. Include a positive control (a known EGFR inhibitor) and a negative control (DMSO vehicle).

-

Add the recombinant EGFR kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Application in Neuroprotective Agent Development

The this compound scaffold has also been explored for the development of neuroprotective agents, particularly for Alzheimer's disease. Derivatives incorporating this moiety have shown the ability to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides.

Proposed Mechanism of Neuroprotection

Quantitative Data: Neuroprotective Effects

The following data is derived from a study on (4-ethyl-piperazin-1-yl)-phenylmethanone, a derivative of the core scaffold, demonstrating its neuroprotective properties against Aβ-induced toxicity in PC12 neuronal cells.[3]

| Treatment | Cell Viability (% of Control) |

| Control | 100% |

| Aβ (1-42) | ~50% |

| Aβ (1-42) + (4-ethyl-piperazin-1-yl)-phenylmethanone | Significantly increased |

Note: The exact percentage of increased viability was not specified in the abstract, but was described as a "strong" neuroprotective effect.[3]

Experimental Protocols

This protocol describes a method to assess the neuroprotective effects of compounds against amyloid-beta-induced cell death.

Materials:

-

PC12 or SH-SY5Y neuronal cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Amyloid-beta (1-42) peptide, pre-aggregated

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Introduce the pre-aggregated Aβ (1-42) peptide to the wells to induce cytotoxicity. Include a vehicle control (no Aβ) and a positive control (Aβ only).

-

Incubate the plate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Evaluate the neuroprotective effect by comparing the viability of cells treated with the compound and Aβ to those treated with Aβ alone.

Conclusion

The this compound scaffold is a valuable asset in medicinal chemistry, demonstrating significant potential in the development of both kinase inhibitors for cancer therapy and neuroprotective agents for neurodegenerative diseases. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this promising chemical entity. Further derivatization and optimization of this scaffold hold the potential to yield next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]